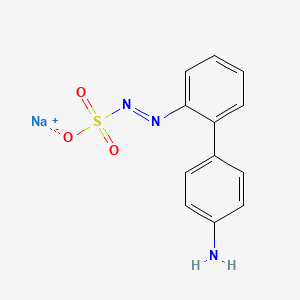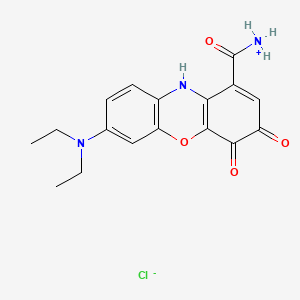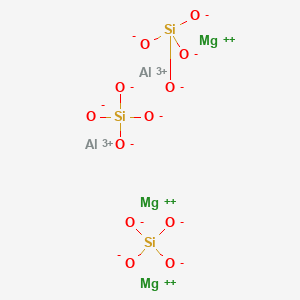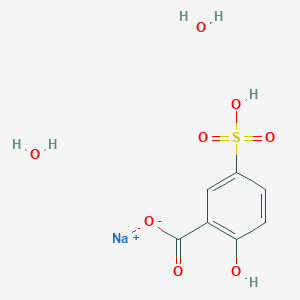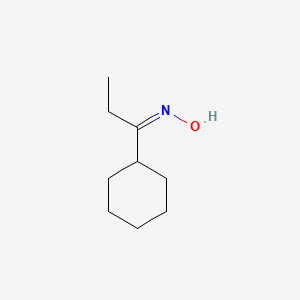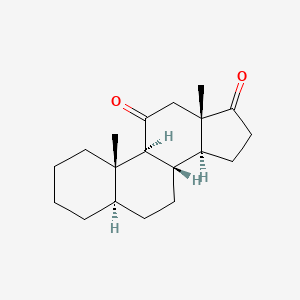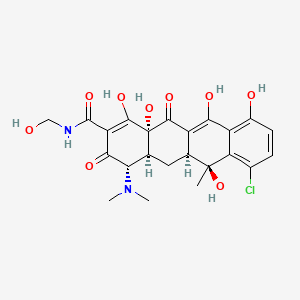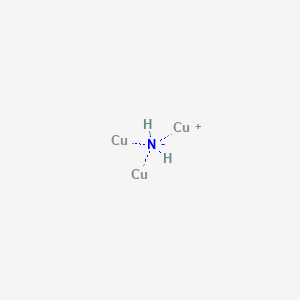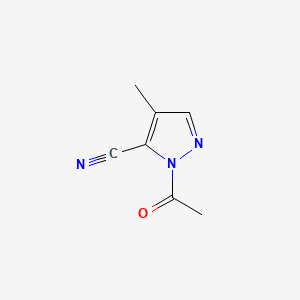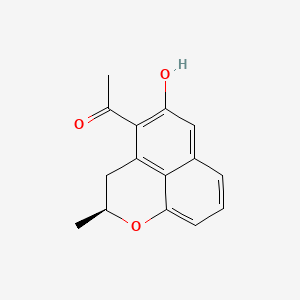
Xanthorrhoeol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Xanthorrhoeol is a natural product found in Xanthorrhoea minor, Xanthorrhoea australis, and other organisms with data available.
Scientific Research Applications
Ethnopharmacological Relevance of Aloe Species
- Aloe species (Xanthorrhoeaceae) , including xanthorrhoeol, are widely used in traditional medicine for various ailments. About 20% of South African Aloe species have documented medicinal uses. They possess antimicrobial, anti-inflammatory, antiplasmodial, and anthelmintic activities, justifying their traditional medicinal use. Micropropagation protocols have been developed for a few species as a conservation strategy (Amoo, Aremu, & van Staden, 2014).
Medicinal Composition and Diabetic Wound Healing
- A study on eight Aloe species (Xanthorrhoeaceae) identified 71 compounds, including aloeresin E and isoaloeresin D, as common anthraquinones. These species demonstrated significant anti-inflammatory activity and accelerated diabetic wound healing in rats (Sayed, Ezzat, El Naggar, & Hawary, 2016).
In Vivo Wound Healing and Anti-Inflammatory Activities
- Aloe megalacantha (Xanthorrhoeaceae) leaf latex exhibited significant wound healing and anti-inflammatory activities. Mice treated with this latex showed improved wound contraction, reduced inflammation, and higher skin breaking strength, supporting its traditional use as a wound healing agent (Gebremeskel, Bhoumik, Sibhat, & Tuem, 2018).
Anticancer Properties of Xanthorrhizol
- Xanthorrhizol has been studied for its anticancer properties. It inhibits tumor formation and reverses the carcinogenic process by reducing the levels of ornithine decarboxylase, cyclooxygenase-2, and inducible nitric oxide synthase, regulated by NF-kappaB and mitogen-activated protein kinases (Chung et al., 2007).
Molecular Composition Analysis of Plant Exudates
- A study on Australian plant exudates (Xanthorrhoea, Callitris, Eucalyptus, Acacia) used state-of-the-art spectroscopy to characterize their molecular compositions, providing key information on their terpenoid, aromatic, phenolic, and polysaccharide composition (Georgiou et al., 2022).
Glycemic Control in Prediabetes and Diabetes
- Aloe vera (Aloe vera (L.) Burm.f., Xanthorrhoeaceae family) has been used traditionally for diabetes management. A systematic review and meta-analysis assessed its effect on glycemic control in prediabetes and type 2 diabetes, highlighting its potential therapeutic use (Suksomboon, Poolsup, & Punthanitisarn, 2016).
Habitat Use by Southern Bush Rat
- The grass-tree, Xanthorrhoea semiplana (Xanthorrhoeaceae) , provides shelter for Rattus fuscipes (southern bush rat). This study highlights the ecological importance of Xanthorrhoea species in providing habitat and refuge for wildlife (Frazer & Petit, 2007).
Economic Botany of Aloe L. (Xanthorrhoeaceae)
- The genus Aloe L. (Xanthorrhoeaceae) , with over 500 species, has significant economic value. The leaf mesophyll and exudate from certain Aloe species support commercial industries, with applications in foods, honey production, and horticulture. Their conservation needs, especially in relation to sustainable harvesting practices, are emphasized (Grace, 2011).
properties
CAS RN |
1485-31-0 |
|---|---|
Product Name |
Xanthorrhoeol |
Molecular Formula |
C15H14O3 |
Molecular Weight |
242.274 |
InChI |
InChI=1S/C15H14O3/c1-8-6-11-14(9(2)16)12(17)7-10-4-3-5-13(18-8)15(10)11/h3-5,7-8,17H,6H2,1-2H3/t8-/m0/s1 |
InChI Key |
XPINBVMNENJDHL-QMMMGPOBSA-N |
SMILES |
CC1CC2=C3C(=CC(=C2C(=O)C)O)C=CC=C3O1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



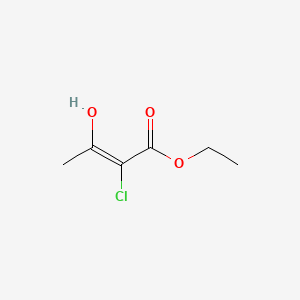
![(3S,4aR,6aS,10aS,10bR)-3-ethyl-3,4a,7,7,10a-pentamethyl-1,2,5,6,6a,8,9,10b-octahydrobenzo[f]chromen-10-one](/img/structure/B576329.png)

